molecular formula C7H6N2O5 B1289980 2-Amino-4-hydroxy-5-nitrobenzoic acid CAS No. 574738-65-1

2-Amino-4-hydroxy-5-nitrobenzoic acid

Cat. No.: B1289980
CAS No.: 574738-65-1
M. Wt: 198.13 g/mol
InChI Key: LRSAVIYRSAMFRJ-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

2-Amino-4-hydroxy-5-nitrobenzoic acid possesses the molecular formula C₇H₆N₂O₅ with a molecular weight of 198.13 grams per mole. The compound is registered under the Chemical Abstracts Service number 574738-65-1, which serves as its primary identification in chemical databases worldwide. Alternative nomenclature systems recognize this compound through several synonymous names, including 5-nitro-4-hydroxyanthranilic acid, benzoic acid 2-amino-4-hydroxy-5-nitro, and various systematic designations that reflect its structural characteristics.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which directly describes the positioning of each functional group on the benzene ring. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12), providing a standardized representation of its molecular structure. The corresponding InChIKey, LRSAVIYRSAMFRJ-UHFFFAOYSA-N, serves as a shortened version of the InChI for database searches and computational applications.

Table 1: Chemical Identification Data for this compound

Property Value
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
Chemical Abstracts Service Number 574738-65-1
International Union of Pure and Applied Chemistry Name This compound
InChI Key LRSAVIYRSAMFRJ-UHFFFAOYSA-N

The simplified molecular-input line-entry system representation of this compound is C1=C(C(=CC(=C1N+[O-])O)N)C(=O)O, which provides a linear notation for representing the chemical structure. This notation system facilitates computational analysis and database storage while maintaining structural accuracy. The compound exhibits a complex substitution pattern on the benzene ring, with the amino group at position 2, the hydroxyl group at position 4, and the nitro group at position 5, relative to the carboxylic acid functional group at position 1.

Historical Context and Discovery

The historical development of this compound research can be traced through the broader context of nitroanthranilic acid studies that emerged in the early 20th century. Patent documentation from 1954 reveals systematic efforts to separate and purify various nitroanthranilic acid isomers, including 4-nitroanthranilic acid and 5-nitroanthranilic acid, which share structural similarities with the subject compound. These early separation processes, developed by researchers working with the Hofmann reaction on nitrophthalimide compounds, established foundational methodologies for isolating and characterizing nitro-substituted benzoic acid derivatives.

The compound gained renewed scientific interest in the latter half of the 20th century as researchers began investigating the biological degradation pathways of nitroaromatic compounds. Significant breakthroughs occurred in 2010 when Bradyrhizobium species strain JS329 was isolated from potato farm soil and demonstrated the ability to degrade 5-nitroanthranilic acid through novel enzymatic pathways. This discovery opened new avenues for understanding the biochemical processing of nitroaniline compounds and their derivatives.

Subsequent research published in 2011 provided detailed molecular and biochemical characterization of the degradation pathway, revealing that the compound serves as a substrate for specialized deaminase enzymes. These studies established the compound's significance not only as a chemical entity but also as a naturally occurring substrate in microbial metabolism. The research demonstrated that Streptomyces scabies, the causative agent of potato scab disease, produces related nitroanthranilic acid compounds, indicating the compound's presence in agricultural environments.

The PubChem database records indicate that the compound's chemical structure was first computationally characterized and deposited in 2007, with subsequent modifications occurring through 2025. This timeline reflects the ongoing research interest and the continuous refinement of structural and property data as analytical techniques have advanced.

Significance in Organic Chemistry Research

This compound occupies a prominent position in organic chemistry research due to its unique combination of functional groups that enable diverse chemical transformations and biological interactions. The compound serves as a valuable model system for studying the electronic effects of multiple substituents on aromatic systems, particularly the interplay between electron-donating amino and hydroxyl groups with the electron-withdrawing nitro group.

Research investigations have demonstrated that this compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution processes. The nitro group can be reduced to form amino derivatives, while the hydroxyl group participates in substitution reactions leading to the formation of diverse derivatives. These transformation capabilities make the compound particularly valuable as a synthetic intermediate in pharmaceutical and industrial chemistry applications.

The compound has shown significant potential as an inhibitor of protein tyrosine phosphatases, which are critical enzymes in cellular signaling pathways. This biological activity stems from the compound's ability to bind to enzyme active sites through hydrogen bonding interactions facilitated by its amino and hydroxyl groups. The mechanism of action involves specific molecular target interactions that prevent normal enzyme function, making it valuable for studying protein regulation mechanisms.

Scientific literature indicates that the compound exhibits antimicrobial properties against various bacterial strains. The antimicrobial mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways required for bacterial growth. These properties have led to investigations of the compound's potential applications in developing new antimicrobial agents.

Table 2: Research Applications of this compound

Research Area Application Mechanism
Enzyme Inhibition Protein Tyrosine Phosphatase Inhibition Active Site Binding
Antimicrobial Research Bacterial Growth Inhibition Cell Wall Synthesis Disruption
Synthetic Chemistry Pharmaceutical Intermediate Multiple Functional Group Reactivity
Biochemical Studies Metabolic Pathway Investigation Substrate for Specialized Enzymes

The compound's significance extends to its role in understanding biodegradation pathways of nitroaromatic compounds. Research has revealed that specialized microorganisms can metabolize the compound through unique enzymatic processes involving deamination and ring fission reactions. These studies have provided insights into the evolution of biodegradation pathways and the mechanisms by which microorganisms process synthetic and naturally occurring nitro compounds.

Structural Classification within Benzoic Acid Derivatives

This compound belongs to the broader class of substituted benzoic acids, specifically falling within the subcategory of aminohydroxynitrobenzoic acids. This classification is based on the presence of three distinct functional groups attached to the benzene ring: an amino group (primary amine), a hydroxyl group (phenolic), and a nitro group (electron-withdrawing).

Within the benzoic acid derivative classification system, this compound represents a trisubstituted derivative where the substitution pattern creates unique electronic and steric environments. The positioning of the amino group at the ortho position relative to the carboxylic acid group classifies it as an anthranilic acid derivative, while the additional hydroxyl and nitro substituents further specify its structural category.

The compound shares structural relationships with other important benzoic acid derivatives, including 2-amino-5-nitrobenzoic acid (5-nitroanthranilic acid) and 5-hydroxyanthranilic acid. These relationships demonstrate the systematic variation in substitution patterns that characterize this chemical family. The presence of the hydroxyl group at position 4 distinguishes it from simpler nitroanthranilic acids and contributes to its unique chemical and biological properties.

Table 3: Structural Classification of Related Benzoic Acid Derivatives

Compound Formula Substitution Pattern Classification
This compound C₇H₆N₂O₅ 2-NH₂, 4-OH, 5-NO₂ Trisubstituted Anthranilic Acid
2-Amino-5-nitrobenzoic acid C₇H₆N₂O₄ 2-NH₂, 5-NO₂ Disubstituted Anthranilic Acid
5-Hydroxyanthranilic acid C₇H₇NO₃ 2-NH₂, 5-OH Disubstituted Anthranilic Acid

Structural analysis reveals that the compound exhibits intramolecular hydrogen bonding capabilities due to the proximity of the amino and hydroxyl groups to each other and to the carboxylic acid functionality. This intramolecular hydrogen bonding influences the compound's physical properties, including its melting point, solubility characteristics, and spectroscopic behavior. The electron-withdrawing nature of the nitro group at position 5 affects the electron density distribution throughout the aromatic system, influencing the reactivity of the other functional groups.

The cupin superfamily relationship has been established for enzymes that process related compounds, indicating that this compound and its analogs represent substrates for structurally conserved enzymatic systems. This classification extends beyond simple chemical structure to include functional relationships with biological processing systems that have evolved to handle these specific molecular architectures.

Properties

IUPAC Name

2-amino-4-hydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c8-4-2-6(10)5(9(13)14)1-3(4)7(11)12/h1-2,10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSAVIYRSAMFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hydroxy-5-nitrobenzoic acid typically involves the nitration of 4-aminosalicylic acid. The process begins with the acylation of 4-aminosalicylic acid using acetic anhydride, followed by nitration with nitric acid. The resulting product is then hydrolyzed to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Catalysts like palladium on carbon (Pd/C) can be used to enhance the efficiency of the reduction steps involved in the synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 2-amino-4-hydroxy-5-aminobenzoic acid.

    Substitution: Halogenated or sulfonated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial and Antimycobacterial Activity
2-Amino-4-hydroxy-5-nitrobenzoic acid has been investigated for its potential as an antibacterial agent. Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound can be synthesized from 2-amino-4-nitrobenzoic acid through diazotization followed by reduction processes, yielding intermediates that possess enhanced chemotherapeutic properties .

Case Study: Tuberculosis Treatment
A study demonstrated that derivatives synthesized from this compound showed improved efficacy against tuberculosis compared to existing treatments. The synthesis involved diazotization in concentrated sulfuric acid, followed by boiling in the presence of copper salts, leading to compounds with higher antibacterial activity .

Chemical Synthesis

Synthesis of Intermediates
The compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in producing 4-amino salicylic acid, which is crucial for developing antitubercular drugs. The process involves converting 2-amino-4-nitrobenzoic acid into 2-hydroxy-4-nitrobenzoic acid before further reduction to obtain the desired amino compound .

Synthesis Steps Description
Step 1 Diazotization of 2-amino-4-nitrobenzoic acid in concentrated sulfuric acid
Step 2 Boiling the resulting solution with copper sulfate
Step 3 Reduction to form 4-amino salicylic acid

Agricultural Applications

Herbicides and Pesticides
Research has indicated that derivatives of this compound can be developed into effective herbicides and pesticides. The nitro group in the compound enhances its reactivity, making it suitable for modifications that lead to potent agrochemicals. These compounds can target specific pathways in plants and pests, providing an environmentally friendly alternative to traditional chemicals .

Analytical Chemistry

Use as a Reagent
In analytical chemistry, this compound is used as a reagent for detecting various metal ions due to its chelating properties. The compound forms stable complexes with metal ions, allowing for their quantification through spectrophotometric methods. This application is particularly useful in environmental monitoring and quality control in industrial processes .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes such as protein tyrosine phosphatases. The nitro group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can modulate various cellular pathways, making the compound useful in biochemical research.

Comparison with Similar Compounds

Structural Comparison

The compound is differentiated from analogues by the unique arrangement of substituents on the benzene ring. Key structural analogues include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number
2-Amino-4-hydroxy-5-nitrobenzoic acid 2-NH₂, 4-OH, 5-NO₂ C₇H₆N₂O₅ 198.13 Not reported 197584-93-3
2-Amino-5-nitrobenzoic acid 2-NH₂, 5-NO₂ C₇H₆N₂O₄ 182.13 270 616-79-5
4-Amino-3-nitrobenzoic acid 4-NH₂, 3-NO₂ C₇H₆N₂O₄ 182.13 280 (decomposes) 1588-83-6
5-Amino-2-nitrobenzoic acid 5-NH₂, 2-NO₂ C₇H₆N₂O₄ 182.13 234–242 13280-60-9
3-Amino-4-hydroxybenzoic acid 3-NH₂, 4-OH C₇H₇NO₃ 153.13 208 1571-72-8

Key Observations :

  • The absence of a hydroxyl group in 4-amino-3-nitrobenzoic acid correlates with a higher decomposition temperature (280°C), suggesting greater thermal stability .
Physical and Chemical Properties
  • Acidity : The -COOH group contributes to acidity, but the electron-withdrawing nitro group at position 5 in the target compound may further acidify the molecule compared to derivatives without nitro substituents .
  • Reactivity: The nitro group facilitates electrophilic substitution reactions, while the amino and hydroxyl groups act as directing groups. For example, the hydroxyl group at position 4 may promote regioselective reactions at positions ortho or para to it .
  • Hydrogen Bonding : The hydroxyl group enables intermolecular hydrogen bonding, which could influence crystallization behavior and solubility .

Biological Activity

2-Amino-4-hydroxy-5-nitrobenzoic acid (AHNBA) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

AHNBA exhibits notable biochemical properties, particularly in its interactions with enzymes and proteins. It acts as a substrate for various oxidoreductases, facilitating the formation of reactive intermediates that participate in crucial biochemical pathways. Its structural uniqueness, characterized by the presence of amino, hydroxy, and nitro functional groups, enhances its reactivity and biological activity compared to similar compounds like 2-amino-5-nitrobenzoic acid and 2-hydroxy-5-nitrobenzoic acid.

Cellular Effects

The biological activity of AHNBA varies significantly depending on the cell type and context. Research indicates that it can influence:

  • Cell Signaling Pathways : AHNBA modulates activities of kinases and phosphatases, affecting signal transduction pathways crucial for cellular responses.
  • Gene Expression : The compound has been shown to alter gene expression profiles in specific cellular environments.
  • Metabolism : It plays a role in nitrogen metabolism, being metabolized by specific enzymes to yield various intermediates involved in further biochemical reactions.

AHNBA's effects at the molecular level are primarily attributed to its ability to bind to specific biomolecules. This binding can lead to either inhibition or activation of target biomolecules, depending on the context. Key mechanisms include:

  • Enzyme Inhibition : AHNBA may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to various receptors, potentially altering their activity and downstream signaling .

Antioxidant Activity

AHNBA has demonstrated significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals and inhibits lipid peroxidation. For example, in assays measuring antioxidant capacity (ABTS and FRAP), AHNBA exhibited IC50 values comparable to known antioxidants like Trolox .

Compound IC50 (μM) Activity Type
AHNBA19.6 ± 0.8Lipid Peroxidation Inhibition
Trolox91.8 ± 0.3Lipid Peroxidation Inhibition

Dosage Effects in Animal Models

In animal studies, AHNBA has shown varying effects based on dosage:

  • Low Doses : Beneficial effects such as enhanced antioxidant defenses and modulation of immune responses.
  • High Doses : Potential toxicity observed; however, specific studies are needed to clarify these effects across different models.

Comparison with Similar Compounds

The structural differences between AHNBA and similar compounds contribute significantly to their biological activities. The table below summarizes key differences:

Compound Name Functional Groups Unique Features
This compound (AHNBA)Amino, Hydroxy, NitroUnique combination enhances reactivity
2-Amino-5-nitrobenzoic acidAmino, NitroLacks hydroxy group
2-Hydroxy-5-nitrobenzoic acidHydroxy, NitroLacks amino group
4-Amino-2-hydroxybenzoic acidAmino, HydroxyLacks nitro group

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Amino-4-hydroxy-5-nitrobenzoic acid with high purity?

  • Methodological Answer : A two-step approach is often employed: (i) nitration of a precursor (e.g., 4-hydroxybenzoic acid derivatives) under controlled acidic conditions, followed by (ii) selective reduction or amination to introduce the amino group. Protecting groups (e.g., acetyl) may be used to prevent undesired side reactions during nitration. Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures high purity. Monitor reaction progress using TLC and confirm final purity via HPLC (>98%) .

Q. Which spectroscopic techniques are optimal for characterizing structural features of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR in deuterated DMSO or D2_2O to resolve hydroxyl and amino proton signals.
  • IR : Identify functional groups (e.g., -NO2_2 at ~1520 cm1^{-1}, -COOH at ~1700 cm1^{-1}) using KBr pellet preparation .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (C7_7H6_6N2_2O5_5, theoretical MW: 198.13) .

Q. How can solubility challenges be addressed during experimental workflows?

  • Methodological Answer : Use co-solvent systems (e.g., DMSO/water or methanol/chloroform) to enhance solubility. For biological assays, adjust pH to deprotonate the carboxylic acid group. Pre-saturate solvents with the compound to avoid precipitation during kinetic studies .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal motion vs. disorder) be resolved during structure determination?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (>0.8 Å) to minimize errors.
  • Refinement : Employ SHELXL for anisotropic displacement parameter refinement. Apply TWIN/BASF commands in SHELX to model twinning if needed .
  • Validation : Cross-verify with WinGX for geometric analysis (e.g., bond lengths, angles) and ORTEP-3 for visualizing thermal ellipsoids .

Q. What strategies are effective for analyzing hydrogen-bonding networks in crystalline forms?

  • Methodological Answer : Perform graph set analysis (Etter’s formalism) to classify motifs (e.g., chains, rings). Use Mercury or PLATON to calculate hydrogen-bond distances/angles. Compare with Etter’s rules to predict packing patterns (e.g., R22_2^2(8) motifs for carboxylic acid dimers) .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C).
  • Light Sensitivity : Store in amber vials at -20°C to prevent nitro-group degradation.
  • Oxidative Risks : Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive byproducts .

Q. How to reconcile discrepancies between computational simulations and experimental data (e.g., dipole moments, reactivity)?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare with crystallographic data.
  • Experimental Validation : Use polarized IR/Raman spectroscopy to validate charge distribution models.
  • Error Analysis : Quantify systematic errors (e.g., solvent effects in simulations) via solvent-free XRD data .

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